2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
The compound 2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a tetrahydrofuran (THF) moiety and at position 2 with a phenylacetamide group. The (2Z) configuration denotes the geometry of the thiadiazol-2(3H)-ylidene system.
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-3,5-6,11H,4,7-9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOWZNOICJJHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the tetrahydrofuran ring: This step involves the cyclization of a suitable diol or halohydrin precursor.
Coupling with the phenyl group: The final step involves the coupling of the phenyl group with the thiadiazole-tetrahydrofuran intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro, halogen, or alkyl-substituted derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the cyclocondensation of appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. This rigorous characterization is essential for validating its potential applications in medicinal chemistry.
Antimicrobial Properties
Thiadiazole derivatives exhibit significant antimicrobial activities. Research indicates that compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The presence of the thiadiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth.
Anticancer Activity
Thiadiazoles are recognized for their anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. This suggests that this compound may possess similar properties worthy of further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Demonstrated significant inhibition of E. coli and S. aureus with IC50 values lower than standard antibiotics. |
| Study B | Anticancer evaluation | Showed that thiadiazole derivatives induced apoptosis in MCF-7 breast cancer cells through caspase activation. |
| Study C | Anti-inflammatory properties | Reported a reduction in edema in animal models when treated with thiadiazole compounds compared to control groups. |
Mechanism of Action
The mechanism of action of 2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring may play a crucial role in binding to the target, while the phenyl and tetrahydrofuran groups could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Core Heterocycle : The target compound’s 1,3,4-thiadiazole core is shared with compounds 11a, 11f, and 6f, but differs from tetrazole () and oxadiazole derivatives (). Thiadiazoles exhibit higher electron deficiency compared to oxadiazoles, influencing reactivity in nucleophilic substitutions .
- Substituent Effects :
- The tetrahydrofuran group in the target compound may improve solubility compared to aromatic substituents (e.g., coumarin in 11a or thiophene in 11f) but reduce melting points due to reduced crystallinity .
- Electron-withdrawing groups (e.g., trifluoromethyl in , acetyl in 11a) enhance stability and modulate electronic properties, whereas chloro substituents () increase intermolecular interactions, as seen in the high melting point of 6f (295°C) .
Key Observations :
Physicochemical and Spectral Properties
- Melting Points: The target compound’s melting point is unreported, but substituents like THF (flexible, non-aromatic) suggest a lower range (∼150–200°C) compared to rigid aromatic systems (e.g., 240–242°C for 11f) .
- Spectroscopy :
Biological Activity
2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, as well as structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 1282103-25-6 |
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole moiety exhibit notable antimicrobial properties. For instance, compounds related to 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Salmonella typhi and E. coli. A study reported that certain derivatives displayed zones of inhibition between 15–19 mm at a concentration of 500 μg/disk .
Case Study: Antimicrobial Efficacy
In a comparative study, several thiadiazole derivatives were tested for their antimicrobial activity. The most active compounds demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The structure of the thiadiazole ring was found to be crucial in enhancing the antimicrobial potency.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A review highlighted that derivatives containing the 1,3,4-thiadiazole scaffold exhibited cytotoxic effects against several human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .
Table: Cytotoxic Activity Against Cancer Cell Lines
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the thiadiazole core significantly impact biological activity. For example, substitutions at specific positions on the phenyl ring have been correlated with enhanced anticancer activity. The presence of electron-withdrawing groups generally increases cytotoxicity .
Key Findings:
- Substituent Effects : Electron-withdrawing groups enhance activity against certain cancer types.
- Thiadiazole Core : Essential for maintaining biological activity; variations can lead to improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
